Product packaging for 5-Iodo-2,4-dimethylbenzaldehyde(Cat. No.:)

5-Iodo-2,4-dimethylbenzaldehyde

Cat. No.: B15381049
M. Wt: 260.07 g/mol
InChI Key: ZYLCAOWKBIFRNQ-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B15381049 5-Iodo-2,4-dimethylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

5-iodo-2,4-dimethylbenzaldehyde

InChI

InChI=1S/C9H9IO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-5H,1-2H3

InChI Key

ZYLCAOWKBIFRNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)I)C

Origin of Product

United States

Contextualization Within Substituted Benzaldehyde Derivatives

Substituted benzaldehydes are a class of organic compounds characterized by a benzaldehyde (B42025) core with additional atoms or functional groups attached to the aromatic ring. These modifications can dramatically alter the molecule's physical and chemical properties, making them valuable intermediates in the synthesis of a wide array of more complex structures. wisdomlib.org The aldehyde group itself is highly reactive and can participate in a variety of chemical transformations, including nucleophilic additions and condensation reactions. The nature and position of the substituents on the benzene (B151609) ring further influence this reactivity and provide handles for additional synthetic manipulations.

5-Iodo-2,4-dimethylbenzaldehyde is a prime example of a polysubstituted benzaldehyde. The presence of two methyl groups at the 2 and 4 positions and an iodine atom at the 5 position creates a unique electronic and steric environment. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring and the aldehyde functionality. The iodine atom, a heavy halogen, introduces a site for a range of important chemical reactions, particularly cross-coupling reactions.

Significance of Iodo Substituted Aromatic Aldehydes in Synthetic Chemistry

Iodo-substituted aromatic aldehydes are particularly valuable in organic synthesis due to the unique properties of the carbon-iodine bond. Aryl iodides are the most reactive of the aryl halides (I > Br > Cl > F) in many important reactions, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.nettandfonline.com This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The iodine atom in compounds like 5-Iodo-2,4-dimethylbenzaldehyde serves as a versatile functional group. It can be readily displaced or transformed, providing a gateway to a diverse range of molecular architectures. For instance, the iodine can be substituted via nucleophilic aromatic substitution or participate in well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental tools for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Furthermore, the presence of the aldehyde group in the same molecule offers a dual-functional handle. The aldehyde can be used for chain extension, the formation of heterocyclic rings, or as a directing group in certain reactions. The combination of a reactive aldehyde and a versatile iodo-group within the same scaffold makes iodo-substituted aromatic aldehydes powerful building blocks in multistep synthetic sequences.

Overview of Research Trajectories for Aryl Iodides and Benzaldehydes

Research involving aryl iodides and benzaldehydes is extensive and continues to expand in new directions. A significant focus of research on aryl iodides has been the development of new and more efficient catalytic systems for cross-coupling reactions. ucla.edu This includes the use of various transition metals, ligands, and reaction conditions to improve yields, selectivity, and functional group tolerance. ucla.edu More recently, there has been a growing interest in metal-free arylation reactions, which offer more environmentally friendly alternatives. nih.gov

The study of benzaldehydes and their derivatives is a cornerstone of organic chemistry. businessresearchinsights.com Research in this area encompasses a wide range of topics, from the development of novel methods for their synthesis to their application as key intermediates in the production of pharmaceuticals, fragrances, and dyes. grandviewresearch.comdatabridgemarketresearch.com There is also ongoing research into the biological activities of substituted benzaldehydes, with some derivatives showing potential as allosteric modulators of hemoglobin and having other medicinal applications. google.comnih.gov

The convergence of these two research trajectories is seen in the study of iodo-substituted benzaldehydes. The goal is often to leverage the reactivity of both the iodine and aldehyde functionalities to construct complex molecular targets efficiently.

Scope and Objectives of Academic Inquiry on 5 Iodo 2,4 Dimethylbenzaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic approach to this compound involves disconnecting the molecule at the carbon-iodine and carbon-aldehyde bonds. This leads to two primary synthetic pathways, each with its own set of strategic considerations for precursor selection.

Pathway A initiates with the formylation of an iodo-dimethylbenzene precursor. This route hinges on the regioselective introduction of an aldehyde group onto a pre-existing iodinated scaffold. The key precursor for this pathway is 4-Iodo-1,3-dimethylbenzene .

Pathway B conversely begins with the iodination of a dimethylbenzaldehyde isomer. This strategy relies on the directing effects of the aldehyde and methyl groups to guide the iodine atom to the desired position. The logical precursor for this pathway is 2,4-dimethylbenzaldehyde .

The selection between these precursors depends on the anticipated regioselectivity and feasibility of the respective iodination and formylation reactions. The electronic properties of the substituents on the aromatic ring play a crucial role in determining the outcome of these electrophilic substitution reactions.

Regioselective Iodination Approaches

The introduction of an iodine atom at a specific position on the benzene (B151609) ring requires a thorough understanding of the directing effects of the existing substituents and the choice of an appropriate iodinating agent.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. The reactivity of the aromatic substrate dictates the choice of the iodinating system. For activated systems, such as those containing electron-donating groups like methyl groups, milder iodinating agents can be employed.

Common reagents for electrophilic iodination include:

Iodine monochloride (ICl)

N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid.

Molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide.

In the context of synthesizing this compound starting from 2,4-dimethylbenzaldehyde, the existing substituents are two methyl groups (ortho, para-directing activators) and an aldehyde group (meta-directing deactivator). The position targeted for iodination (C5) is meta to the aldehyde group and ortho/para to the methyl groups. This alignment of directing effects makes direct iodination of 2,4-dimethylbenzaldehyde a promising route. The aldehyde group deactivates the ring, but the two methyl groups provide sufficient activation for the reaction to proceed, with the directing properties favoring substitution at the desired C5 position.

Metal-mediated Regioselective Iodination (e.g., Iodine-Magnesium Exchange)

While direct electrophilic iodination is a primary strategy, metal-mediated approaches can offer alternative regioselectivity. One such method involves an iodine-magnesium exchange. This typically starts with a bromo- or iodo-substituted aromatic compound, which is then converted to a Grignard reagent. Subsequent reaction with iodine can introduce an iodine atom at the position of the Grignard reagent. However, for the synthesis of this compound, this method is less direct as it would require the synthesis of a suitable Grignard precursor. A more relevant metal-mediated approach could involve directed ortho-metalation, although this is often more applicable for arenes with strongly directing metalating groups.

Formylation Reactions for Aldehyde Group Introduction

The introduction of an aldehyde group onto an aromatic ring can be achieved through various formylation reactions. The choice of method depends on the nature of the substrate and the desired regioselectivity.

Reagents and Reaction Conditions for Aldehyde Functionalization

Several classic and modern formylation methods are available to the synthetic chemist. For the synthesis of this compound from 4-Iodo-1,3-dimethylbenzene, the following reactions are pertinent:

Vilsmeier-Haack Reaction : This reaction utilizes a phosphoryl chloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a weak electrophile. youtube.comjk-sci.comchemistrysteps.comwikipedia.org This reagent then reacts with electron-rich aromatic compounds to yield an aldehyde after aqueous workup. youtube.comjk-sci.comchemistrysteps.comwikipedia.org Given that 4-Iodo-1,3-dimethylbenzene is activated by two methyl groups, it is a suitable substrate for the Vilsmeier-Haack reaction. The key challenge is the regioselectivity, as formylation could potentially occur at the 2- or 6-positions. Steric hindrance from the adjacent methyl and iodo groups might influence the site of attack. The reaction is typically carried out in a solvent like DMF or a halogenated hydrocarbon at temperatures ranging from 0°C to 80°C. jk-sci.com

Gattermann-Koch Reaction : This reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride/copper(I) chloride. It is generally suitable for simple aromatic hydrocarbons but may be less effective for more complex or sensitive substrates.

Duff Reaction : This method employs hexamethylenetetramine (urotropine) in the presence of an acid to formylate activated aromatic compounds like phenols. It is less applicable to the less activated 4-Iodo-1,3-dimethylbenzene.

The Vilsmeier-Haack reaction stands out as a particularly viable option for the formylation of 4-Iodo-1,3-dimethylbenzene due to its applicability to moderately activated aromatic systems.

Sequential Oxidation of Methyl Groups to Aldehyde Functionalities

An alternative, though often less direct, approach to introducing an aldehyde group is through the oxidation of a methyl group on the aromatic ring. This would involve starting with a precursor like 1-iodo-2,4,5-trimethylbenzene. However, achieving selective oxidation of one methyl group in the presence of others can be challenging and may lead to a mixture of products or over-oxidation to the carboxylic acid.

One method for the selective oxidation of a methyl group to an aldehyde is the Étard reaction , which uses chromyl chloride (CrO₂Cl₂). Another possibility is the controlled oxidation using manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols. This would necessitate a two-step process: radical bromination of a methyl group followed by hydrolysis to the benzylic alcohol and subsequent oxidation. A patent describes the indirect electrolytic oxidation of trimethylbenzenes using a manganese oxidation medium to produce dimethylbenzaldehydes. google.com

Given the potential for side reactions and the need for specific precursors, the direct formylation of an appropriately substituted benzene ring is generally the more efficient and preferred synthetic route.

Multi-step Synthetic Sequences

The synthesis of this compound is typically achieved through multi-step pathways that begin with common, commercially available chemicals. These sequences involve a series of chemical transformations to build the target molecule.

Stepwise Transformations from Readily Available Starting Materials

A primary route to this compound involves the direct iodination of 2,4-dimethylbenzaldehyde. This precursor is itself synthesized through methods such as the oxidation of 1,2,4-trimethylbenzene.

One established method for producing isomers of dimethylbenzaldehyde is the indirect electrolytic oxidation of trimethylbenzene. google.com In this process, a manganese-based oxidizing agent (Mn³⁺/Mn⁴⁺) is generated electrochemically and then used to oxidize 1,2,4-trimethylbenzene. This reaction can yield a mixture of dimethylbenzaldehyde isomers, including 2,4-dimethylbenzaldehyde, with total aldehyde yields reaching around 81%. google.com

Once 2,4-dimethylbenzaldehyde is obtained, the subsequent step is a regioselective iodination. This is an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the benzene ring. The position of iodination is directed by the existing methyl and aldehyde groups. For the synthesis of the related compound, 2-Iodo-4,5-dimethylbenzaldehyde, methods include using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with an oxidizing agent. A similar strategy is applicable for iodinating 2,4-dimethylbenzaldehyde to achieve the desired 5-iodo isomer.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis, which combines chemical and enzymatic steps to leverage the high selectivity of enzymes, represents a modern approach to creating complex molecules. While specific chemoenzymatic pathways for the direct synthesis of this compound are not extensively documented, related research highlights its potential. For instance, chemoenzymatic methods have been successfully employed to synthesize chiral δ-iodo-γ-lactones from precursors like 2,5-dimethylbenzaldehyde. upwr.edu.pl This indicates the feasibility of using enzymes for transformations on the dimethylbenzaldehyde scaffold, which could be adapted for the synthesis or modification of the target iodo-substituted compound in the future.

Comparative Analysis of Synthetic Routes

Evaluation of Yields and Efficiency

Reaction TypeStarting MaterialProductReagents/ConditionsReported YieldReference
Oxidation1,2,4-Trimethylbenzene2,4-Dimethylbenzaldehyde (and isomers)Indirect electrolytic oxidation (Mn medium)~81% (total aldehydes) google.com
Iodination (Analogous)4,5-Dimethylbenzaldehyde2-Iodo-4,5-dimethylbenzaldehydeIodine, Oxidizing Agent (e.g., H₂O₂)Not specified
Suzuki Coupling (Analogous)2-Iodo-4,5-dimethylbenzaldehyde2-Aryl-4,5-dimethylbenzaldehydePd/C, Aryl boronic acid, K₂CO₃78–92%
Oxidation (Aldehyde)2-Iodo-4,5-dimethylbenzaldehyde2-Iodo-4,5-dimethylbenzoic acidKMnO₄, acidic conditions72%

This table presents data from related syntheses to illustrate typical yields for the classes of reactions involved.

Consideration of Atom Economy and Sustainability in Synthesis

Atom economy is a core principle of green chemistry that evaluates how efficiently atoms from the reactants are incorporated into the final product. skpharmteco.com A higher atom economy signifies a more sustainable process with less waste. jocpr.comnih.gov

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% skpharmteco.com

In the synthesis of this compound, different steps have varying atom economies:

Addition and Isomerization Reactions: These are inherently atom-economical as all reactant atoms are incorporated into the product. nih.gov

Substitution Reactions: The iodination of 2,4-dimethylbenzaldehyde is a substitution reaction. In this step, a hydrogen atom on the aromatic ring is replaced by an iodine atom. This type of reaction is less atom-economical because it generates byproducts. For example, if using I₂ and an oxidizing agent, the reaction is not 100% economical as not all atoms from the reagents end up in the final product.

Sustainable approaches aim to use non-toxic reagents, reduce energy consumption, and utilize renewable feedstocks. jocpr.comresearchgate.net For instance, developing catalytic iodination methods that avoid stoichiometric amounts of heavy metals or harsh oxidants would improve the sustainability profile of the synthesis. A reagentless, 100% atom-economic iodosulfenylation of alkynes has been developed, showcasing a sustainable strategy that could inspire greener methods for aromatic iodination. rsc.org

Novel and Emerging Synthetic Approaches

Research into organic synthesis continually yields novel methods that could be applied to produce this compound more efficiently and sustainably. While specific emerging methods for this exact compound are not yet mainstream, general trends in synthetic chemistry are relevant.

Emerging areas include:

Photocatalysis: Light-mediated reactions can often proceed under mild conditions. While photocatalysis has been demonstrated for the deiodination of a related isomer, future research could uncover photocatalytic methods for direct C-H iodination.

Continuous Flow Chemistry: Using flow reactors instead of batch processes can improve safety, efficiency, and scalability, which is particularly relevant for industrial production.

Catalyst Development: The design of new catalysts for C-H activation and functionalization is a major field of research. A novel catalyst could enable the direct and highly selective iodination of 2,4-dimethylbenzene at the aldehyde precursor stage or even direct C-H iodination/formylation of m-xylene, bypassing multiple steps. The development of novel DPP-IV inhibitors, a class of therapeutic agents, often drives the exploration of new synthetic pathways for complex aromatic building blocks. mdpi.com

Transformations Involving the Aldehyde Moiety

The aldehyde group in this compound is a primary site for a variety of chemical reactions, including reductions, oxidations, condensations, and nucleophilic additions.

Reduction Reactions to Alcohols

The aldehyde functional group can be readily reduced to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds with high efficiency, quantitatively converting the aldehyde to (2-iodo-4,5-dimethylphenyl)methanol.

Table 1: Reduction of this compound

Reactant Reducing Agent Product Yield

Oxidation Reactions to Carboxylic Acids

Oxidation of the aldehyde group yields the corresponding carboxylic acid. A strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in acidic conditions can be employed to achieve this transformation, affording 2-iodo-4,5-dimethylbenzoic acid.

Table 2: Oxidation of this compound

Reactant Oxidizing Agent Product Yield

Condensation Reactions (e.g., Wittig reactions, Aldol (B89426) condensations)

The aldehyde functionality of this compound makes it a suitable substrate for condensation reactions, which are fundamental carbon-carbon bond-forming reactions.

Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then eliminates triphenylphosphine (B44618) oxide to yield the alkene. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org For instance, unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to give a conjugated enone. magritek.com This reaction is typically catalyzed by a base, which deprotonates the α-carbon of a carbonyl compound to generate the nucleophilic enolate. magritek.comorientjchem.org For example, the aldol condensation of an appropriate ketone with this compound would lead to the formation of an α,β-unsaturated carbonyl compound. magritek.comorientjchem.org

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group. For instance, the reaction of this compound with methylmagnesium bromide results in the formation of 1-(5-iodo-2,4-dimethylphenyl)ethanol.

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The aryl iodide group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts. nih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The Suzuki coupling of this compound with an aryl boronic acid in the presence of a palladium catalyst and a base would yield a biaryl product.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would result in the formation of an arylalkyne.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org The reaction of this compound with an alkene would lead to the formation of a substituted alkene.

Table 3: Compound Names

Compound Name
This compound
(2-Iodo-4,5-dimethylphenyl)methanol
2-Iodo-4,5-dimethylbenzoic acid
1-(5-Iodo-2,4-dimethylphenyl)ethanol
Triphenylphosphine oxide
2,4-Dimethylbenzaldehyde
2,4-Dimethyloxazole-5-carboxylic acid
4-Iodo-2,5-dimethylbenzaldehyde (B2969167)
Acetone
Methylmagnesium bromide
Sodium borohydride

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom in an organic halide is swapped with a metal, typically lithium. This reaction is a common method for the preparation of organolithium and Grignard reagents.

Specific research on the metal-halogen exchange of this compound was not found. Generally, aryl iodides readily undergo lithium-halogen exchange upon treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile and can be used to react with a variety of electrophiles. The presence of the aldehyde group in this compound would likely require protection prior to or during the metal-halogen exchange to prevent its reaction with the highly basic and nucleophilic organolithium reagent.

Directed C-H Activation and Functionalization

Transition metal-catalyzed C–H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C–H bonds. snnu.edu.cnrsc.org This approach enhances synthetic efficiency by minimizing the need for pre-functionalized starting materials. snnu.edu.cn The key to achieving site-selectivity in these reactions is the use of directing groups, which coordinate to the metal catalyst and position it in close proximity to a specific C–H bond. researchgate.net

The aldehyde functionality in this compound can serve as a "native" directing group, but its true potential is realized when it is used to generate a more effective transient directing group in situ. rsc.orgyoutube.com

Palladium-Catalyzed C(sp³)–H Biarylation

A particularly advanced application of C-H activation is the functionalization of unactivated C(sp³)–H bonds, such as those in methyl groups. Research has demonstrated that the aldehyde group, via a transient directing group, can direct a palladium catalyst to arylate a benzylic C(sp³)–H bond. rsc.orgnih.gov In a model reaction using 2-methylbenzaldehyde, an amino acid like glycine (B1666218) can be used as a transient directing group to facilitate the palladium-catalyzed arylation of the methyl group with an aryl iodide. nih.gov

This methodology can be applied to this compound. The reaction would involve the in situ formation of an imine between the benzaldehyde (B42025) and an amino acid. This transient bidentate ligand then directs the palladium catalyst to activate a C-H bond of one of the methyl groups, leading to a C(sp³)–H biarylation.

Table 2: Representative Conditions for Pd-Catalyzed C(sp³)–H Arylation of Benzaldehydes

Component Example Reagent/Condition Purpose Reference
Catalyst Pd(OAc)₂ Palladium(II) source for C-H activation nih.gov
Transient DG Glycine Forms transient imine to direct catalyst nih.gov
Arylating Agent 4-Iodoanisole Source of the new aryl group nih.gov
Solvent Acetic Acid or HFIP Reaction medium nih.gov

| Additive | Silver Trifluoroacetate | Often used as an oxidant or halide scavenger | nih.gov |

Role of Transient Directing Groups in C–H Activation

The use of transient directing groups (TDGs) is a powerful strategy that combines the benefits of directing group assistance with the efficiency of avoiding separate installation and removal steps. rsc.orgrsc.org An aldehyde is an ideal functional handle for this approach because it readily and reversibly reacts with various primary amines to form imines. youtube.comresearchgate.net While the aldehyde's carbonyl oxygen itself is a weak monodentate ligand, the imine formed with a suitable partner can act as a robust bidentate directing group, which is far more effective at coordinating with and directing a metal catalyst. snnu.edu.cn

Key criteria for an effective transient directing group strategy include: snnu.edu.cn

Reversible and efficient formation of the directing group in situ.

The TDG must form a thermodynamically stable cyclometallated intermediate (typically 5- or 6-membered rings).

The TDG should not interfere with the catalytic cycle.

The TDG should easily dissociate from the product to allow for catalytic turnover.

For this compound, various amine-based reagents can serve as precursors for transient directing groups.

Table 3: Potential Transient Directing Groups Formed from Aldehydes

TDG Precursor Formed Directing Group Typical Metal Catalyst Target C-H Bond
Amino Acids (e.g., Glycine) Imino-carboxylate Palladium (Pd) C(sp³)–H
2-Aminopyridine Imino-pyridine Rhodium (Rh) C(sp²)–H
Semicarbazide Semicarbazone Palladium (Pd) C(sp³)–H

This table is a compilation of TDGs reported in the literature for aldehyde functionalization. rsc.orgnih.govresearchgate.net

Mechanistic Insights into C–H Functionalization

The mechanism for a transient directing group-mediated C–H functionalization, such as the C(sp³)–H arylation of this compound, can be described by a general catalytic cycle.

TDG Formation: The aldehyde ( I ) reversibly condenses with an amino acid to form an imine intermediate ( II ).

Chelation and C-H Activation: The palladium catalyst coordinates to the imine and the carboxylate, forming a chelate. This positions the catalyst to cleave a C-H bond of a nearby methyl group, forming a six-membered palladacycle intermediate ( III ). This C-H cleavage step is often rate-limiting. nih.gov

Oxidative Addition: The Pd(II) center undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(IV) intermediate ( IV ).

Reductive Elimination: The Pd(IV) species reductively eliminates the new C-C bond, forming the arylated imine product ( V ) and regenerating a Pd(II) species.

TDG Cleavage and Catalyst Regeneration: The imine product ( V ) is hydrolyzed back to the final arylated aldehyde ( VI ), releasing the transient directing group, which can re-enter the catalytic cycle.

Chemoselectivity and Regioselectivity in Multi-functional Transformations

Chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount when dealing with a multi-functional molecule like this compound. taylorandfrancis.comnih.gov The molecule possesses four distinct types of reactive sites: the aldehyde, the carbon-iodine bond, the aromatic C-H bonds, and the methyl C(sp³)-H bonds. The ability to target one site while leaving the others intact is crucial for controlled synthesis.

Table 4: Chemoselective Transformations of this compound

Target Site Reaction Type Reagents & Conditions Result
Aldehyde Carbonyl Reduction NaBH₄, MeOH Preserves C-I and C-H bonds
Aldehyde Schiff Base Formation Primary Amine, EtOH Preserves C-I and C-H bonds
Carbon-Iodine Bond Suzuki Cross-Coupling Pd(PPh₃)₄, Arylboronic Acid, Base Preserves aldehyde and C-H bonds
C(sp³)-H Bond Directed Arylation Pd(OAc)₂, Amino Acid TDG, Ar-I Preserves aldehyde and C-I bond

| Aromatic C(sp²)-H Bond | Directed Amidation | Ir(III) Catalyst, Dioxazolone, TDG | Preserves aldehyde and C-I bond |

Regioselectivity in C-H activation is determined by the directing group. In the context of this compound, a transient directing group formed from the aldehyde can direct functionalization to two main positions:

ortho-C(sp²)–H Bond: Activation at the C-3 position would involve the formation of a 5-membered metallacycle, a common pathway in C(sp²)-H functionalizations.

β-C(sp³)–H Bond: Activation of the methyl group at the C-4 position is highly plausible. This would proceed through a thermodynamically favored 6-membered palladacycle intermediate. Activation of the C-2 methyl group would require a less stable 5-membered ring and is therefore less likely.

The choice of catalyst, ligand, and transient directing group ultimately dictates both the chemoselectivity and the regioselectivity, making directed C-H activation a highly tunable and powerful tool for the functionalization of complex molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a powerful, non-destructive window into the molecular structure of this compound in solution.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignments and Conformational Analysis

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, multi-dimensional NMR experiments are essential for definitive assignment of all proton and carbon signals, especially in a substituted aromatic system. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would map the ³J-coupling (three-bond) between vicinal protons. For this compound, a cross-peak would be expected between the two aromatic protons, H-3 and H-6, confirming their adjacent positions on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). libretexts.org This would allow for the unambiguous assignment of the aromatic C-3 and C-6 signals by correlating them to their respective attached protons. Likewise, the signals for the two methyl carbons (C-2 methyl and C-4 methyl) would be correlated to their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically ²J and ³J), providing information about the connectivity of the molecular skeleton. libretexts.org For this compound, key HMBC correlations would be anticipated that confirm the substitution pattern:

The aldehyde proton (-CHO) would show a correlation to the C-1 and C-2 carbons.

The protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3.

The protons of the methyl group at C-4 would show correlations to C-3, C-4, and C-5.

The aromatic proton at C-3 would correlate with carbons C-1, C-2, C-4, and C-5.

The aromatic proton at C-6 would correlate with carbons C-1, C-2, and C-4.

The following table summarizes the expected 2D NMR correlations for the structural elucidation of this compound.

Proton (¹H)Expected COSY CorrelationsExpected HMBC Correlations (to Carbons)
Aldehyde (-CHO)NoneC-1, C-2
Aromatic H-3Aromatic H-6C-1, C-2, C-4, C-5
Aromatic H-6Aromatic H-3C-1, C-2, C-4
Methyl (at C-2)NoneC-1, C-2, C-3
Methyl (at C-4)NoneC-3, C-4, C-5

Dynamic NMR Studies for Rotational Barriers or Conformational Exchange

The structure of this compound, with a methyl group positioned ortho to the aldehyde function, suggests the possibility of hindered rotation (atropisomerism) around the C1-C(aldehyde) single bond. This steric hindrance can create a significant energy barrier to rotation. youtube.com

Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, is the primary technique to study such conformational exchange processes. youtube.com At low temperatures, the rotation around the C-CHO bond might be slow on the NMR timescale. This could lead to the observation of distinct signals for atoms that become inequivalent due to the fixed conformation, such as the protons of the ortho-methyl group or the aromatic protons.

As the temperature is increased, the rate of rotation increases. The distinct signals would broaden, eventually coalesce into a single, averaged signal at the coalescence temperature, and then sharpen again at higher temperatures where the rotation is fast on the NMR timescale. By analyzing the lineshape changes and the coalescence temperature, the rate constant for the rotational process and the corresponding activation energy (the rotational barrier) can be calculated. youtube.com

Advanced Mass Spectrometry (MS)

Advanced mass spectrometry techniques are vital for confirming the elemental composition and providing detailed structural information through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This allows for the calculation of the elemental formula. For this compound, the molecular formula is C₉H₉IO. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O), can be precisely measured by HRMS to confirm the compound's identity and differentiate it from isomers or other molecules with the same nominal mass.

Calculated Exact Mass of this compound

Formula Element Atomic Mass Count Total Mass
C₉H₉IO Carbon 12.00000 9 108.00000
Hydrogen 1.00783 9 9.07047
Iodine 126.90447 1 126.90447
Oxygen 15.99491 1 15.99491

An HRMS measurement confirming a mass-to-charge ratio (m/z) of 259.96985 for the molecular ion [M]⁺ would provide strong evidence for the elemental composition C₉H₉IO.

Fragmentation Pattern Analysis for Structural Details

In mass spectrometry, particularly with electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern is a unique fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present. docbrown.infolibretexts.org

Loss of Iodine: The C-I bond is relatively weak and prone to cleavage, which would result in a significant peak at [M-127]⁺, corresponding to the [C₉H₉O]⁺ fragment. docbrown.info

Loss of Formyl Radical: Cleavage of the aldehyde group would lead to the loss of the CHO radical (29 Da), producing an iodinated aromatic cation [M-29]⁺.

Loss of Hydrogen: A peak corresponding to [M-1]⁺ is common for aldehydes, resulting from the loss of the aldehydic hydrogen. libretexts.org

Loss of CO (Carbon Monoxide): Following the loss of the formyl hydrogen, the resulting ion can often lose carbon monoxide (28 Da) to form a stable aromatic cation.

It is important to note that iodine is monoisotopic (¹²⁷I), so unlike chlorinated or brominated compounds, no characteristic M+2 isotope peak would be observed. docbrown.info Deiodination can sometimes be induced in the ion source, particularly with electrospray ionization (ESI) when using certain mobile phase additives like formic acid. nih.govresearchgate.net

Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Mass Loss (Da) m/z of Fragment
[C₉H₉IO]⁺ (Molecular Ion) 0 259.97
[C₉H₈IO]⁺ 1 (H) 258.96
[C₈H₉I]⁺ 29 (CHO) 230.98

Ion Mobility Spectrometry (IMS) for Conformational Information

Ion Mobility Spectrometry (IMS) is an analytical technique that separates gas-phase ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may have identical mass spectra. The mobility of an ion through a drift tube under an electric field is dependent on its collision cross-section (CCS), a value that reflects its three-dimensional shape.

For this compound, the specific arrangement of the iodo and methyl substituents on the aromatic ring will result in a unique CCS value. This value can be experimentally measured or theoretically predicted. Comparing the experimental CCS value to a database of known values or to predicted values for different isomers can aid in positive identification. For instance, isomers like 4-iodo-2,5-dimethylbenzaldehyde would be expected to have a different CCS value due to their distinct shapes. uni.lu This technique is particularly powerful for separating and identifying halogenated aromatic compounds in complex mixtures. nih.govnih.gov

The table below shows predicted CCS values for a structural isomer, demonstrating the type of data IMS provides for distinguishing between closely related structures. uni.lu

Predicted Collision Cross Section (CCS) Values for 4-iodo-2,5-dimethylbenzaldehyde Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 260.97710 136.3
[M+Na]⁺ 282.95904 139.3
[M-H]⁻ 258.96254 133.8

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Band Assignments

No experimental IR spectra or specific band assignment tables for this compound are available in the searched scientific literature. For comparison, related molecules like 2,4-dimethylbenzaldehyde exhibit characteristic aldehyde C-H stretching near 2850 and 2750 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. nist.govchemicalbook.comnist.govchemicalbook.com Aromatic C-H and C=C stretching vibrations are also expected, along with a C-I stretching vibration at lower frequencies.

Raman Spectroscopy for Complementary Vibrational Information

No experimental Raman spectra or detailed vibrational mode analyses for this compound were found in the public domain. Raman spectroscopy would be expected to provide complementary data to IR, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

X-ray Crystallography

Solid-State Structural Elucidation and Bond Parameters

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of this compound could not be located. Such a study would be necessary to determine precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Intermolecular Interactions and Packing Arrangements

Without a crystal structure, a definitive analysis of the intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-stacking) and the crystal packing arrangement is not possible.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

No specific UV-Vis absorption spectra for this compound, which would detail its electronic transitions (e.g., n→π* and π→π*), were found in the reviewed literature.

Should experimental data for this compound become available in published literature, the requested article can be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

No published research articles or datasets were found that specifically detail the use of Density Functional Theory (DFT) to analyze the electronic structure or molecular orbitals of 5-Iodo-2,4-dimethylbenzaldehyde.

Ab Initio Methods for High-Level Electronic Structure

There is no available literature on the application of high-level Ab Initio methods for the electronic structure analysis of this compound.

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis and Energy Barriers

No computational studies detailing the transition state analysis or the energy barriers for reactions involving this compound could be located.

Reaction Pathway Mapping

There are no available studies that map the reaction pathways of this compound using computational methods.

Conformational Analysis and Potential Energy Surfaces

A search for conformational analysis and the calculation of potential energy surfaces for this compound yielded no specific results.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for assigning experimental spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry. The predicted chemical shifts are then compared to experimental values, typically recorded in a solvent like CDCl₃.

For closely related molecules, such as other substituted benzaldehydes, this combined experimental and theoretical approach has been successfully applied. For example, in studies of other benzaldehyde (B42025) derivatives, a strong correlation between the calculated and experimental vibrational frequencies and NMR chemical shifts has been demonstrated, validating the computational models used.

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for a Benzaldehyde Derivative (Illustrative)

Spectroscopic ParameterTheoretical (Calculated)Experimental
¹H NMR (ppm)
Aldehyde H9.8 - 10.2~10.0
Aromatic H7.0 - 8.07.2 - 7.9
Methyl H2.2 - 2.6~2.4
¹³C NMR (ppm)
Carbonyl C190 - 195~192
Aromatic C-I90 - 100~95
Aromatic C125 - 145128 - 142
Methyl C18 - 22~20
IR (cm⁻¹)
C=O Stretch1690 - 1710~1700
Aromatic C-H Stretch3000 - 3100~3050
C-I Stretch500 - 600~550

Note: The data in this table is illustrative for a generic substituted benzaldehyde and does not represent actual reported values for this compound due to the absence of specific studies in the public domain.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling is a key technique for elucidating the relationship between a molecule's three-dimensional structure and its chemical reactivity. For this compound, several computational analyses can shed light on its reactivity patterns.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an aromatic aldehyde, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the carbonyl group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the oxygen atom of the carbonyl group. Regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would highlight the electrophilic nature of the aldehyde carbon and the nucleophilic character of the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. For example, NBO analysis could be used to study the electronic effects of the iodo and methyl substituents on the reactivity of the aldehyde group.

These computational tools, when applied to this compound, would provide a detailed understanding of how its specific substitution pattern governs its reactivity in various chemical transformations.

Applications of 5 Iodo 2,4 Dimethylbenzaldehyde As a Synthetic Building Block and Intermediate

Precursor for Complex Organic Molecules

Detailed and specific research on the role of 5-Iodo-2,4-dimethylbenzaldehyde as a precursor for the synthesis of complex organic molecules is not extensively documented in publicly accessible scientific literature. The inherent reactivity of the aldehyde functional group and the carbon-iodine bond suggests its potential as a versatile building block; however, specific examples of its application in the synthesis of polycyclic aromatic hydrocarbons and particular heterocyclic systems are not found in the current body of research.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

There is no available research specifically describing the use of this compound as a starting material for the synthesis of polycyclic aromatic hydrocarbons. Methodologies for PAH synthesis often involve reactions such as intramolecular aryl-aryl coupling or cycloaddition reactions, for which an appropriately substituted precursor is necessary. While the iodo- and aldehyde- functionalities on this compound could theoretically be manipulated to facilitate such reactions, no published studies have demonstrated this application.

Formation of Heterocyclic Scaffolds (e.g., oxazoles, lactones, pyrimidines, cyclacenes)

Specific examples of this compound being utilized in the formation of oxazoles, lactones, pyrimidines, or cyclacenes are not found in the reviewed scientific literature. The synthesis of such heterocyclic systems typically requires specific reaction pathways, such as condensation, cyclization, or multi-component reactions, originating from precursors with appropriate functional groups. Although the aldehyde group of this compound could potentially participate in reactions leading to these scaffolds, there is no documented evidence of its use for these specific heterocyclic systems.

Intermediate in the Synthesis of Material Science Precursors

The application of this compound as an intermediate in the synthesis of precursors for material science, including monomers for polymer synthesis and components for optoelectronic materials, is not described in the available research.

Monomers for Polymer Synthesis

No studies have been identified that report the use of this compound as a monomer for polymer synthesis. The development of new polymers often relies on the design and synthesis of novel monomers that can undergo polymerization through various mechanisms. While the structure of this compound contains features that could potentially be incorporated into a polymer backbone or as a pendant group, its specific application in this field has not been documented.

Components for Optoelectronic Materials (e.g., OLEDs)

There is no information available in the scientific literature regarding the use of this compound in the synthesis of components for optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs). The design of materials for optoelectronic applications often requires molecules with specific electronic and photophysical properties, and while iodinated aromatic compounds can be precursors to such materials, the role of this specific benzaldehyde (B42025) derivative has not been explored or reported.

Role in the Synthesis of Organometallic Reagents and Ligands

The utility of this compound in the synthesis of organometallic reagents and ligands is not documented in the available scientific literature. Aryl iodides are common precursors for the formation of organometallic reagents (e.g., organolithium or Grignard reagents) and for the synthesis of ligands used in catalysis. However, no specific research has been found that details the application of this compound for these purposes.

No Information Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." The search for its applications as a synthetic building block and its utility in diversifying chemical libraries for research purposes did not yield any relevant results.

Searches for this specific isomer did not retrieve any scholarly articles, patents, or detailed database entries outlining its synthesis or use in chemical research. In contrast, information is readily available for other isomers, such as 2-Iodo-4,5-dimethylbenzaldehyde and 4-Iodo-2,5-dimethylbenzaldehyde (B2969167), as well as the parent compound, 2,4-dimethylbenzaldehyde (B100707). The absence of data for this compound suggests that it may not be a commonly synthesized or utilized compound in the contexts specified in the query.

Due to the lack of available information, it is not possible to provide an article on the applications of this compound as a synthetic building block or its role in the diversification of chemical libraries. Further research would be required to determine if this compound has been synthesized and characterized.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Methods for Halogenated Benzaldehydes

The future synthesis of halogenated benzaldehydes, including 5-Iodo-2,4-dimethylbenzaldehyde, is increasingly being guided by the principles of green chemistry. Research is focused on moving away from traditional halogenation methods that often involve harsh conditions and stoichiometric, hazardous reagents. A significant emerging trend is the development of one-pot tandem reactions that minimize waste by avoiding the isolation and purification of intermediate compounds. liberty.eduacs.orgresearchgate.net These processes improve efficiency and reduce the use of solvents and energy.

Another key area is the advancement of catalytic C-H activation and iodination. researchgate.net Palladium-catalyzed ortho C-H iodination, for instance, represents a more atom-economical approach to selectively install an iodine atom onto an aromatic ring. researchgate.net Future research will likely focus on replacing expensive palladium catalysts with more abundant and less toxic metals. Furthermore, electrochemical methods are gaining traction as a sustainable alternative. researchgate.net These techniques use electrons to generate the reactive iodinating species in situ from simple iodide salts, avoiding the need for chemical oxidants and often proceeding in greener solvents or even water. researchgate.net The combination of these strategies promises to deliver synthetic routes that are not only more efficient but also significantly reduce the environmental footprint associated with the production of halogenated aromatics.

MethodKey AdvantagesResearch Focus
One-Pot/Tandem Reactions Reduced waste, fewer purification steps, time and energy savings.Designing novel reaction cascades for multifunctional molecules.
Catalytic C-H Iodination High atom economy, improved regioselectivity.Development of non-precious metal catalysts (e.g., copper, iron).
Electrochemical Synthesis Avoids chemical oxidants, uses electrons as a "reagent," can use green solvents.Optimizing electrode materials and reaction conditions for high selectivity.

Application in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is set to revolutionize the synthesis of fine chemicals, including specialized reagents like this compound. This technology offers substantial advantages over traditional batch processing, particularly for reactions that are highly exothermic or require precise control over reaction parameters. beilstein-journals.orgnih.gov Aldol (B89426) reactions, for example, which are fundamental transformations for aldehydes, are often exothermic and can be difficult to control on a large scale in batch reactors. nih.gov In a continuous flow setup, superior mixing and heat transfer allow such reactions to be conducted at higher temperatures without sacrificing selectivity, leading to dramatically reduced reaction times—from hours to minutes. beilstein-journals.org

The benefits of flow chemistry extend to improved safety, yield, and product consistency. beilstein-journals.orgnih.gov For instance, the Swern oxidation of an alcohol to an aldehyde, a reaction prone to side-product formation in batch, has been shown to proceed with significantly higher yield and purity in a flow reactor. nih.gov The application of this methodology to the synthesis and subsequent reactions of this compound could enable safer handling of reagents, better control over reaction exotherms, and seamless integration into multi-step continuous syntheses, making processes more scalable and economically viable. beilstein-journals.orgthieme-connect.com

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

While specific examples utilizing this compound in asymmetric synthesis are not yet prominent in the literature, its structure presents significant potential as a chiral precursor. The aldehyde functional group is a cornerstone of stereoselective synthesis, readily participating in a wide array of reactions to create chiral centers. Future research could explore its use in organocatalyzed or metal-catalyzed asymmetric aldol, Henry (nitroaldol), or allylation reactions.

The presence of the iodo-, and methyl groups on the aromatic ring could serve as important steric and electronic handles to influence the stereochemical outcome of a reaction. The bulky iodine atom at the ortho position could, for example, provide facial bias for an incoming nucleophile, leading to high diastereoselectivity or enantioselectivity in the presence of a suitable chiral catalyst. Furthermore, the carbon-iodine bond itself is a versatile functional group for subsequent transformations. A chiral alcohol, formed from the asymmetric reduction of the aldehyde, could direct subsequent cross-coupling reactions at the iodo- position, leading to the synthesis of complex, sterically hindered, and enantiomerically pure atropisomeric compounds. The exploration of this potential is a promising avenue for future synthetic applications.

Integration into Advanced Catalytic Systems

The future utility of this compound is also tied to its potential integration into advanced catalytic systems, both as a substrate and as a precursor to catalytic components. The aryl iodide moiety is a particularly powerful functional group in modern organic synthesis, serving as a linchpin for a multitude of palladium, rhodium, or copper-catalyzed cross-coupling reactions. acs.org An emerging area of research is the reductive carbonylation of aryl iodides using syngas (CO/H₂) to produce aldehydes, a reaction that could potentially be reversible or applied in novel catalytic cycles. acs.org

Moreover, the entire molecule can act as a substrate for innovative catalytic processes. For example, iodine-loaded metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for reactions such as the silylcyanation of benzaldehydes. researchgate.net The defined pores and high surface area of such MOFs could offer unique selectivity for substrates like this compound. Additionally, the aldehyde group can serve as a transient directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective introduction of other functional groups onto the aromatic ring. mdpi.com This dual functionality—the reactive C-I bond and the directing/reactive aldehyde group—positions the compound as a versatile building block for the construction of complex molecular architectures through advanced catalytic methods.

Catalytic ApplicationRole of this compoundPotential Outcome
Cross-Coupling Reactions Substrate (Aryl Iodide)Synthesis of complex biaryls, ketones, or other functionalized aromatics.
Heterogeneous Catalysis Substrate (Aldehyde)Selective transformations (e.g., cyanation, reduction) using recyclable catalysts like MOFs.
C-H Functionalization Substrate (Directing Group)Introduction of new functional groups at specific positions on the aromatic ring.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the reactivity and properties of molecules before they are synthesized in the lab. For a molecule like this compound, DFT studies can provide profound insights into its future applications. nih.gov By calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack.

These computational analyses can guide synthetic efforts by predicting the outcomes of reactions and explaining observed regioselectivity. For instance, DFT has been used extensively to study the electronic structure and properties of other halogenated benzaldehydes. nih.gov Such studies can predict key physical properties and even screen for potential applications in materials science, such as in the field of nonlinear optics (NLO), by calculating properties like polarizability and hyperpolarizability. nih.gov Future computational work on this compound could accelerate the discovery of its novel reactivity patterns and identify promising, yet currently unexplored, applications in functional materials or as a synthetic intermediate.

Q & A

Q. Key Considerations :

  • Regioselectivity is influenced by the directing effects of methyl and aldehyde groups.
  • Monitor reaction progress via TLC or HPLC to avoid over-iodination .

How can reaction conditions be optimized for higher yields in palladium-catalyzed cross-coupling reactions involving this compound?

Level: Advanced
Methodological Answer:
Optimizing Suzuki-Miyaura or Heck cross-coupling reactions with this compound requires:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl iodide activation.
  • Solvent System : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.
  • Base Choice : K₂CO₃ or Cs₂CO₃ for deprotonation without side reactions.
  • Temperature Control : Reactions often proceed at 80–100°C; lower temperatures reduce decomposition.

Q. Troubleshooting :

  • If yields are low, check for catalyst poisoning (e.g., residual oxygen or moisture) or steric hindrance from methyl groups. Use ¹H NMR to confirm coupling efficiency .

What safety precautions are necessary when handling this compound?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid :
    • Skin contact: Wash with soap/water for 15 minutes.
    • Eye exposure: Rinse with saline for 15 minutes; seek medical attention.
  • Storage : Keep in airtight containers, protected from light and moisture .

How to analyze and resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation?

Level: Advanced
Methodological Answer:
Contradictions may arise from impurities or tautomerism. Use:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals.
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.

Example : If aldehyde proton (δ ~10 ppm in ¹H NMR) is split, consider keto-enol tautomerism or solvent interactions. Use deuterated DMSO for clearer spectra .

What are the recommended analytical techniques for purity assessment?

Level: Basic
Methodological Answer:

  • HPLC/GC-MS : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • Melting Point Analysis : Compare observed mp (e.g., 165–166°C for analogous iodinated aldehydes) with literature values.
  • Elemental Analysis : Confirm C, H, I, and O percentages within ±0.3% of theoretical values .

What are the implications of substituent effects on the reactivity of the aldehyde group in further derivatization?

Level: Advanced
Methodological Answer:
The electron-withdrawing iodine and methyl groups influence reactivity:

  • Nucleophilic Addition : Iodine reduces electron density at the aldehyde, slowing nucleophilic attack (e.g., Grignard reactions).
  • Oxidation/Reduction : Use LiAlH₄ for controlled reduction to benzyl alcohol; KMnO₄ oxidizes to carboxylic acid but may degrade the iodine substituent.
  • Steric Effects : Methyl groups at 2- and 4-positions hinder access to the aldehyde, requiring bulky reagents (e.g., tert-butyllithium) .

How to handle and store this compound to prevent degradation?

Level: Basic
Methodological Answer:

  • Storage Conditions : Airtight amber glass vials under inert gas (N₂/Ar) at 0–4°C.
  • Stability Monitoring : Check for discoloration (yellowing indicates decomposition) via UV-Vis spectroscopy (λmax ~270 nm).
  • Avoid Moisture : Use molecular sieves in storage containers .

What strategies mitigate byproduct formation during nucleophilic substitution reactions?

Level: Advanced
Methodological Answer:

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
  • Protecting Groups : Protect the aldehyde with acetals during substitution.
  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity.

Example : In SNAr reactions, excess K₂CO₃ and DMF solvent minimize hydrolysis byproducts .

What is the role of the iodo substituent in directing electrophilic aromatic substitution?

Level: Basic
Methodological Answer:
The iodine atom acts as a meta-directing group due to its electron-withdrawing nature. In this compound, the aldehyde and methyl groups further influence substitution patterns. For example, nitration would occur at the 3-position (meta to iodine, ortho to methyl) .

How to design experiments to study the compound's stability under various pH and temperature conditions?

Level: Advanced
Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.
  • Kinetic Analysis : Use Arrhenius plots to determine activation energy for decomposition.
  • Identification of Degradants : LC-MS/MS to characterize byproducts (e.g., deiodinated or oxidized species) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.